molecular formula C17H21N3O2 B2672848 4-(3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl)benzonitrile CAS No. 2034308-75-1

4-(3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl)benzonitrile

Cat. No. B2672848
CAS RN: 2034308-75-1
M. Wt: 299.374
InChI Key: HHTHOVWOCFQLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl)benzonitrile”, also known as MPACB, is a chemical compound that has recently gained attention in the field of research due to its various properties and potential applications. It belongs to the class of organic compounds known as 1-benzoylpiperidines, which are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .


Synthesis Analysis

Azetidines, which are four-membered nitrogen-containing heterocycles, are an important part of organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . Recent advances in the synthesis and reactivity of azetidines have been reported, including the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .


Molecular Structure Analysis

The molecular weight of “4-(3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl)benzonitrile” is 299.374. The chemical formula is C17H21N3O2 .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines. This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Liquid Crystalline Behavior and Photophysical Properties

A study by Ahipa et al. explored the synthesis of luminescent benzonitriles with potential as mesogens, demonstrating their liquid crystalline behavior and good blue emitting material properties, which might be relevant to the development of new optical materials and electronic devices (Ahipa et al., 2014).

Antimicrobial Activities of Coumarin Derivatives

Research by Mohamed et al. detailed the synthesis and antimicrobial activities of ethoxycoumarin derivatives, providing insights into their potential application in developing new antibacterial and antifungal agents (Mohamed et al., 2012).

Biosynthesis of Polyoxins

Isono et al. investigated the biosynthesis of polyoxins, highlighting a new metabolic role for L-isoleucine in the production of unique cyclic amino acids, which could influence the development of nucleoside peptide antibiotics (Isono et al., 1975).

Beta-Lactam Inhibitors

A study by Finke et al. on the synthesis of beta-lactam inhibitors sheds light on the potential therapeutic applications of azetidine derivatives in treating conditions mediated by human leukocyte elastase, demonstrating their in vitro and in vivo efficacy (Finke et al., 1995).

Enantioselective Biotransformations

Leng et al. presented a method for the efficient and enantioselective biotransformation of racemic azetidine-2-carbonitriles to their corresponding amide derivatives, highlighting their application in synthesizing chiral building blocks for pharmaceuticals (Leng et al., 2009).

Synthesis of Monobactams

Research by Haruo et al. described the chemicoenzymatic synthesis of monobactams with a methoxyethyl group, demonstrating strong activity against gram-negative bacteria and stability against β-lactamases, indicating their potential in antibiotic development (Haruo et al., 1988).

Future Directions

Azetidines have attracted major attention in organic synthesis due to their unique properties. The considerable differences in ring-strain, geometry, and reactivity, as well as the discovery of azetidine-containing natural products, have resulted in an increased interest in this unique four-membered heterocycle . Future research directions may include further exploration of the synthesis and reactivity of azetidines, as well as their applications in various fields such as drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-6-8-19(9-7-16)15-11-20(12-15)17(21)14-4-2-13(10-18)3-5-14/h2-5,15-16H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTHOVWOCFQLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.